N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide
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Overview
Description
N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromophenyl, methoxy, and phenoxy groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the bromophenyl and methoxyphenyl intermediates, followed by their coupling through various reaction conditions such as condensation and substitution reactions. Common reagents used in these reactions include hydrazine derivatives, methoxy reagents, and brominating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and batch processing. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-{2-[(4-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE
- N’-[(E)-{2-[(3-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE
Uniqueness
N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H29BrN2O4 |
---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
N-[(E)-[2-[(3-bromophenyl)methoxy]-5-methoxyphenyl]methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C27H29BrN2O4/c1-18(2)21-9-8-19(3)26(14-21)34-17-27(31)30-29-15-22-13-24(32-4)10-11-25(22)33-16-20-6-5-7-23(28)12-20/h5-15,18H,16-17H2,1-4H3,(H,30,31)/b29-15+ |
InChI Key |
VVHXDFGDGUNBFJ-WKULSOCRSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)OCC3=CC(=CC=C3)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C=CC(=C2)OC)OCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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